molecular formula C11H13NO B068889 3-(Pyridin-3-yl)cyclohexanone CAS No. 192717-48-9

3-(Pyridin-3-yl)cyclohexanone

Cat. No.: B068889
CAS No.: 192717-48-9
M. Wt: 175.23 g/mol
InChI Key: YVMAOAQUIBACCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Pyridin-3-yl)cyclohexanone is a versatile and valuable bifunctional scaffold designed for advanced chemical synthesis and drug discovery research. This compound features a cyclohexanone ring, a conformationally constrained carbonyl system, fused with a pyridine heterocycle, a privileged structure in medicinal chemistry. The ketone moiety serves as a critical handle for further synthetic elaboration, including nucleophilic additions, reductions, and condensations, enabling the rapid generation of diverse compound libraries. Concurrently, the pyridinyl group acts as a potent pharmacophore, capable of forming key hydrogen bonds and coordination interactions with biological targets, thereby enhancing binding affinity and modulating physicochemical properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-pyridin-3-ylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c13-11-5-1-3-9(7-11)10-4-2-6-12-8-10/h2,4,6,8-9H,1,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVMAOAQUIBACCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(=O)C1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Pyridin 3 Yl Cyclohexanone

Precursor Selection and Synthetic Route Design

Enamine chemistry, particularly the Stork enamine synthesis, offers a classical and effective method for the α-alkylation of ketones. mychemblog.comwikipedia.org This approach utilizes an enamine, formed from the reaction of cyclohexanone (B45756) with a secondary amine (such as pyrrolidine (B122466) or morpholine), as a nucleophilic equivalent of a ketone enolate. mychemblog.comchemistrysteps.com

The synthesis proceeds in three main stages:

Enamine Formation: Cyclohexanone is condensed with a secondary amine under dehydrating conditions to form a nucleophilic enamine. nrochemistry.com

Alkylation: The enamine then acts as a nucleophile, attacking a suitable electrophilic pyridine (B92270) derivative. wikipedia.orgorganicchemistrytutor.com For the synthesis of 3-(Pyridin-3-yl)cyclohexanone, two primary types of electrophiles could be considered:

Michael Acceptors: A pyridine-containing Michael acceptor, such as 3-vinylpyridine, can react with the cyclohexanone enamine in a conjugate addition reaction. wikipedia.orgyoutube.com

Activated Aryl Halides: An activated 3-halopyridine (e.g., 3-bromo or 3-iodopyridine) can serve as the electrophile. This reaction is most effective with activated halides. mychemblog.com

Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed with dilute aqueous acid to regenerate the ketone functionality, yielding the final this compound product. wikipedia.orgnrochemistry.com

This method benefits from operating under generally neutral or mild conditions during the key C-C bond-forming step, which helps to minimize side reactions like polyalkylation. chemistrysteps.com

Table 1: Reagents for Enamine Chemistry Approach Use the slider to see different reagent options.

StepReagent ClassSpecific ExampleRole
Enamine FormationKetoneCyclohexanoneForms the cyclohexanone backbone
Enamine FormationSecondary AminePyrrolidineForms the enamine intermediate
AlkylationMichael Acceptor3-VinylpyridinePyridine source (electrophile)
AlkylationAryl Halide3-Bromopyridine (B30812)Pyridine source (electrophile)
HydrolysisAcidAqueous HClRegenerates the ketone

Modern synthetic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions to form C-C bonds. Several of these methods are applicable to the synthesis of this compound. mdpi.com

Suzuki-Miyaura Coupling: This widely used palladium-catalyzed reaction couples an organoboron species with an organohalide. wikipedia.org A plausible route involves the coupling of pyridine-3-boronic acid with a cyclohexanone derivative, such as 3-bromo-2-cyclohexen-1-one. The resulting enone product would then require a subsequent reduction of the carbon-carbon double bond to yield the final saturated cyclohexanone. The reaction typically requires a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org

Negishi Coupling: The Negishi coupling is another powerful palladium-catalyzed method that couples an organozinc compound with an organohalide. orgsyn.org In this context, a 3-pyridylzinc halide could be coupled with a 3-halocyclohexenone derivative. This method is known for its high functional group tolerance and mild reaction conditions. orgsyn.orgnih.gov

Direct α-Arylation of Ketones: More direct approaches, such as the Buchwald-Hartwig α-arylation, aim to couple an aryl halide directly with a ketone enolate. orgsyn.org This would involve the reaction of 3-bromopyridine or 3-chloropyridine (B48278) with the enolate of cyclohexanone. A significant challenge in this approach is controlling the reaction to achieve selective mono-arylation, as competitive side reactions like self-aldol condensation and diarylation can occur, especially with highly reactive ketones like cyclopentanones. orgsyn.orgnih.gov

Cyclization reactions represent an alternative strategy where the pyridine and cyclohexanone rings are formed in the same or sequential steps from an acyclic precursor.

Intramolecular Condensation: An intramolecular Dieckmann-type cyclization could be envisioned. This would start with a linear diester precursor containing a pyridin-3-yl substituent at the appropriate position. For instance, a substituted pimelic acid ester bearing a pyridin-3-yl group could undergo base-mediated cyclization to form a β-keto ester, which could then be hydrolyzed and decarboxylated to afford this compound.

Ring-Forming Reactions: Another approach involves constructing one ring onto the other. For example, a pyridine ring could be synthesized onto a pre-existing cyclohexane (B81311) framework. Metal-catalyzed [2+2+2] cycloadditions of alkynes and nitriles are known methods for pyridine synthesis, though they are complex. acsgcipr.org A more common approach is the construction of the cyclohexenone ring. The Robinson annulation, for example, could potentially be adapted by using a pyridin-3-yl substituted methyl vinyl ketone as the Michael acceptor, which would react with a cyclohexanone enolate or a related precursor.

Catalytic Systems in this compound Synthesis

The choice of catalyst is fundamental to the success of many synthetic strategies, particularly those involving cross-coupling and asymmetric reactions.

Transition metals, especially palladium, are central to the cross-coupling strategies discussed previously. mdpi.com

Palladium Catalysts: For Suzuki-Miyaura and Negishi couplings, a palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst like palladium(II) acetate (B1210297) (Pd(OAc)₂) or formed from a stable Pd(0) source such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). wikipedia.orgorgsyn.org The efficiency and scope of these reactions are heavily dependent on the choice of ligand, with bulky, electron-rich phosphines (e.g., XPhos, SPhos, tri(o-tolyl)phosphine) being common for direct arylation reactions. orgsyn.org

Copper and Rhodium Catalysts: Other metals like copper and rhodium are also employed in C-C bond formation and cyclization reactions. Copper catalysts can be used in Ullmann-type couplings and have been explored for various C-H functionalization reactions. beilstein-journals.org Rhodium catalysts are known to catalyze [5+1] cycloadditions to form cyclohexenones from vinylcyclopropanes and carbon monoxide. organic-chemistry.org

Table 2: Example Transition Metal Catalyst Systems for C-C Coupling Data based on analogous cross-coupling reactions.

Coupling ReactionCatalyst PrecursorLigandBaseTypical Solvent
Suzuki-MiyauraPd(OAc)₂SPhosK₃PO₄Dioxane/Water
NegishiPd(dba)₂XPhos-THF
Direct α-ArylationPd(OAc)₂P(o-tol)₃NaOAc1,4-Dioxane
Suzuki-MiyauraPd(PPh₃)₄PPh₃ (internal)Na₂CO₃Toluene/Ethanol/Water

Organocatalysis offers a metal-free alternative for synthesizing chiral molecules. For this compound, the most relevant organocatalytic pathway is the asymmetric Michael addition. mdpi.com

This approach involves the reaction of cyclohexanone with a Michael acceptor, such as trans-β-nitro-3-vinylpyridine, in the presence of a chiral organocatalyst. mdpi.com Chiral primary or secondary amines, often derived from natural products like cinchona alkaloids or amino acids like proline, are commonly used. mdpi.comnih.gov

The mechanism typically proceeds through the formation of a nucleophilic enamine intermediate from the reaction of cyclohexanone and the chiral amine catalyst. This enamine then attacks the Michael acceptor in a stereocontrolled fashion, guided by the chiral environment of the catalyst. Subsequent hydrolysis releases the chiral product and regenerates the catalyst. This method is highly effective for creating enantiomerically enriched 3-substituted cyclohexanones. mdpi.com

Biocatalytic Innovations in Synthesis

The application of biocatalysis in the synthesis of this compound and related 3-arylcyclohexanones represents a significant advancement towards more sustainable chemical manufacturing. While specific enzymatic routes for the direct synthesis of this compound are still emerging in publicly available literature, the use of enzymes like ene-reductases for the asymmetric synthesis of chiral cyclohexenones provides a strong foundation for potential biocatalytic strategies.

Ene-reductases, particularly from the Old Yellow Enzyme (OYE) family, have demonstrated considerable utility in the asymmetric reduction of activated carbon-carbon double bonds. nih.govacs.org This capability is highly relevant for the synthesis of chiral 3-arylcyclohexanones. One potential biocatalytic approach involves the asymmetric hydrogenation of a prochiral 4-aryl-2,5-cyclohexadienone precursor. Ene-reductases can catalyze the desymmetrization of such compounds to produce chiral 4-aryl-2-cyclohexenones with high enantioselectivity (up to >99% ee). nih.govacs.org Subsequent reduction of the remaining double bond would yield the desired 3-arylcyclohexanone. Research has shown that ene-reductases like OPR3 and YqjM are effective for this type of transformation, highlighting the potential for producing enantiomerically pure intermediates. nih.govacs.org

Another innovative approach involves the intramolecular β-C-H functionalization of substituted cyclohexanones enabled by ene-reductases. This method has been used to synthesize bridged bicyclic nitrogen heterocycles, demonstrating the enzyme's ability to facilitate complex ring formations. Mechanistic studies suggest that the enzyme can selectively dehydrogenate a 3-substituted cyclohexanone to form an α,β-unsaturated ketone, which then undergoes a spontaneous intramolecular Michael addition. This principle could potentially be adapted for an intermolecular reaction where a pyridine nucleophile is added to a cyclohexenone intermediate generated in situ.

Furthermore, whole-cell biocatalysis offers a promising avenue for the synthesis of pyridine derivatives. For instance, a one-pot biocatalytic process has been developed for the preparation of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine using recombinant microbial cells. rsc.org This approach showcases the potential of using engineered microorganisms to perform multi-step syntheses in a single vessel, which is a key principle of green chemistry. While not directly applied to this compound, this methodology could inspire the development of similar whole-cell systems for its synthesis.

The table below summarizes potential biocatalytic strategies based on analogous reactions reported in the literature.

Biocatalytic StrategyEnzyme ClassPotential Application in this compound SynthesisReference
Asymmetric DesymmetrizationEne-Reductase (e.g., OPR3, YqjM)Asymmetric reduction of a 4-(pyridin-3-yl)-2,5-cyclohexadienone precursor to a chiral 4-(pyridin-3-yl)-2-cyclohexenone intermediate. nih.govacs.org
Intramolecular DehydrocyclizationEne-ReductaseAdaptation to an intermolecular reaction involving the addition of a pyridine nucleophile to a transient cyclohexenone.
Whole-Cell BiocatalysisEngineered MicroorganismsDevelopment of a multi-enzyme cascade within a single microorganism for the one-pot synthesis from simple precursors. rsc.org

Optimization of Reaction Conditions and Yield

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction times and energy consumption. Key parameters that are often investigated include the choice of solvent, temperature, and pressure.

Solvent Effects and Reaction Kinetics

The choice of solvent can significantly influence the rate and outcome of the synthesis of this compound, which is often prepared through a Michael addition reaction. The solvent's polarity, proticity, and ability to solvate reactants and intermediates play a critical role.

While specific kinetic data for the synthesis of this compound is not extensively detailed in available literature, studies on analogous Michael additions of nitroalkanes to cyclic enones provide valuable insights. For instance, the organocatalytic Michael addition of nitromethane (B149229) to cyclohexenone has been studied in various solvents. The reaction proceeds with good enantioselectivity in solvents like toluene. Careful selection of experimental conditions is necessary to minimize the formation of byproducts, such as double Michael addition products. skpharmteco.com

The following table, based on analogous reactions, illustrates how solvent choice can impact reaction outcomes.

SolventCatalyst SystemSubstratesProduct YieldEnantiomeric Excess (ee)Reference
TolueneChiral DiamineNitromethane and β-substituted cyclic enonesGoodExcellent skpharmteco.com
DichloromethaneDL-Prolinetrans-β-nitrostyrene and cyclohexanoneNot specifiedNot applicable (racemic) mdpi.com

Temperature and Pressure Control

Temperature is a critical parameter in the synthesis of pyridine derivatives and cyclohexanones. Microwave-assisted synthesis has emerged as a powerful tool for accelerating these reactions. Microwave irradiation provides rapid and uniform heating, often leading to significantly shorter reaction times and improved yields compared to conventional heating methods. ijarsct.co.inresearchgate.netnih.govmdpi.comnih.govrsc.orgnih.gov For example, the synthesis of various pyridine derivatives has been achieved in minutes with high yields under microwave irradiation, whereas conventional methods might require several hours. nih.govnih.gov

The following table provides examples of microwave-assisted synthesis of related heterocyclic compounds, demonstrating the effect of temperature and reaction time on yield.

Reaction TypeReactantsMicrowave Power/Temp.TimeYieldReference
Pyrazolo[3,4-b]pyridine synthesis5-aminopyrazole derivatives, aldehydes, α-keto-nitrilesNot specifiedShorter than conventionalHigher than conventional mdpi.com
3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-one synthesismethyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, primary aminesOptimizedShortGood rsc.org
1,2,4-triazole derivative synthesisVarious precursorsMilestone Flexi Wave10 min97% nih.gov

Green Chemistry Principles in Synthesis

The synthesis of this compound is increasingly being approached through the lens of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. skpharmteco.comopcw.orgrasayanjournal.co.inresearchgate.netmagtech.com.cn

Key green chemistry principles applicable to this synthesis include:

Use of Greener Solvents: Traditional volatile organic solvents are being replaced with more environmentally friendly alternatives. Deep Eutectic Solvents (DES), which are often biodegradable and non-toxic, are being explored for pyridine synthesis. ijarsct.co.in Pyridine itself, with its relatively high boiling point, can sometimes act as a greener solvent alternative. biosynce.com

Catalysis: The use of catalysts is preferred over stoichiometric reagents to improve atom economy and reduce waste. This includes the development of recyclable catalysts and biocatalysts.

Energy Efficiency: Microwave-assisted synthesis is a prime example of improving energy efficiency by significantly reducing reaction times and, consequently, energy consumption. ijarsct.co.innih.govmdpi.comnih.govrsc.orgnih.govrasayanjournal.co.in

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle. Multicomponent reactions, which are often used in the synthesis of pyridine derivatives, are inherently more atom-economical. nih.gov

Waste Prevention: By optimizing reactions to improve yields and reduce byproduct formation, the amount of waste generated is minimized. opcw.org

The following table summarizes the application of green chemistry principles in the synthesis of pyridine derivatives, which can be extrapolated to the synthesis of this compound.

Green Chemistry PrincipleApplication in Pyridine SynthesisPotential BenefitReferences
Use of Greener SolventsEmploying Deep Eutectic Solvents (DES) or water.Reduced toxicity and environmental impact. ijarsct.co.inbiosynce.com
Energy EfficiencyMicrowave-assisted and ultrasound-assisted synthesis.Shorter reaction times, lower energy consumption. ijarsct.co.innih.govmdpi.comnih.govrsc.orgnih.govrasayanjournal.co.in
CatalysisUse of reusable solid acid catalysts or biocatalysts.Reduced waste, milder reaction conditions. rsc.orgrsc.org
Atom EconomyOne-pot, multicomponent reactions.Higher efficiency, less waste. nih.gov
Waste PreventionSolvent-free reaction conditions.Elimination of solvent waste and simplification of purification. rsc.org

Reactivity and Transformational Chemistry of 3 Pyridin 3 Yl Cyclohexanone

Reactions Involving the Cyclohexanone (B45756) Carbonyl Group

The carbonyl group (C=O) of the cyclohexanone ring is a primary site for chemical reactions. The carbon atom is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. The adjacent α-carbons are also reactive via the formation of enol or enolate intermediates.

The electrophilic carbonyl carbon readily undergoes nucleophilic addition. These reactions can be catalyzed by either acid or base. Acid catalysis enhances the electrophilicity of the carbonyl carbon by protonating the oxygen, while base catalysis typically involves the activation of the nucleophile.

Simple additions involve the attack of a nucleophile to form a tetrahedral intermediate, which is then protonated to yield an alcohol. More complex reactions, known as condensation reactions, involve an initial nucleophilic addition followed by the elimination of a small molecule, typically water. pearson.com For instance, the reaction with primary amines yields imines, while reaction with hydrazines forms hydrazones. pearson.com Dials, such as ethylene glycol, can be used to protect the carbonyl group by forming cyclic acetals under acidic conditions. pearson.com

Aldol condensation is another characteristic reaction of ketones like cyclohexanone. In the presence of a base, an enolate can be formed, which then acts as a nucleophile, attacking the carbonyl group of another molecule. This can lead to the formation of β-hydroxy ketones, which may subsequently dehydrate to form α,β-unsaturated ketones. researchgate.net

Table 1: Examples of Nucleophilic Addition and Condensation Reactions

Reagent Reaction Type Product Class
Phenylhydrazine Condensation Phenylhydrazone
Ethylene Glycol / H⁺ Addition-Elimination Cyclic Acetal
Aromatic Aldehydes / Base Aldol Condensation α,β-Unsaturated Ketone
Malononitrile / Amine Multi-component Condensation Fused Pyridine (B92270) Derivatives

This table illustrates expected reaction types based on the known reactivity of the cyclohexanone functional group. pearson.compearson.comresearchgate.netresearchgate.net

The carbonyl group of 3-(Pyridin-3-yl)cyclohexanone can be readily reduced to a secondary alcohol, yielding 3-(Pyridin-3-yl)cyclohexanol. This transformation is commonly achieved using metal hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The stereochemical outcome of the reduction can be influenced by the steric bulk of the reagent and the substitution on the cyclohexanone ring.

Conversely, the oxidation of the cyclohexanone ring typically involves more vigorous conditions and can lead to ring-opening. For example, strong oxidizing agents like nitric acid can oxidize cyclohexanone to adipic acid. researchgate.net The presence of the pyridine ring may complicate this reaction, potentially leading to side reactions or requiring specific catalytic systems, such as those involving cobalt and manganese salts. researchgate.net

Table 2: Common Reduction and Oxidation Reactions

Reagent(s) Transformation Product
Sodium Borohydride (NaBH₄) Reduction 3-(Pyridin-3-yl)cyclohexanol
Lithium Aluminum Hydride (LiAlH₄) Reduction 3-(Pyridin-3-yl)cyclohexanol
Nitric Acid (HNO₃) Oxidative Cleavage Adipic acid derivative (potential)

This table outlines fundamental transformations of the cyclohexanone carbonyl group.

The protons on the carbon atoms adjacent to the carbonyl group (α-protons) are acidic and can be removed by a strong base to form a nucleophilic enolate ion. libretexts.org For complete conversion to the enolate, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (THF) is typically required. libretexts.orgnih.gov

Once formed, the enolate of this compound can react with a variety of electrophiles in SN2-type reactions. libretexts.org This allows for the introduction of functional groups at the α-position. A common example is the alkylation of the enolate with an alkyl halide, such as iodomethane, to form a C-C bond at the α-position. libretexts.org Research on substituted cyclohexanones has shown that the approach of the electrophile often occurs from the axial direction to yield a product in a stable chair conformation. vanderbilt.edu

Table 3: Representative α-Alkylation via Enolate Intermediate

Step 1: Base Step 2: Electrophile Product
Lithium Diisopropylamide (LDA) Methyl Iodide (CH₃I) 2-Methyl-3-(pyridin-3-yl)cyclohexanone
Lithium Diisopropylamide (LDA) Benzyl Bromide (BnBr) 2-Benzyl-3-(pyridin-3-yl)cyclohexanone
Sodium Hydride (NaH) Allyl Bromide 2-Allyl-3-(pyridin-3-yl)cyclohexanone

This table provides examples of the two-step alpha-alkylation process. libretexts.orglibretexts.org

Reactivity of the Pyridine Heterocycle

The pyridine ring is an aromatic heterocycle containing a nitrogen atom. The nitrogen atom is more electronegative than carbon, which significantly influences the ring's electronic properties and reactivity compared to benzene.

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (SEAr). wikipedia.org The electronegative nitrogen atom withdraws electron density from the ring, making it less nucleophilic. uoanbar.edu.iq Furthermore, under the acidic conditions often required for SEAr reactions (e.g., nitration, sulfonation), the nitrogen atom is protonated to form a pyridinium ion. wikipedia.orgminia.edu.eg The positive charge on the pyridinium ion further deactivates the ring, making substitution even more difficult. wikipedia.orguoanbar.edu.iq

If substitution is forced under harsh conditions, it occurs preferentially at the C-3 and C-5 positions, which are meta to the nitrogen atom. slideshare.netquimicaorganica.org This is because the cationic intermediates formed from attack at these positions are more stable than those formed from attack at the C-2, C-4, or C-6 positions. quimicaorganica.org In this compound, the C-3 position is already substituted. Therefore, any electrophilic substitution would be expected to occur at the C-5 position.

Table 4: Electrophilic Aromatic Substitution on the Pyridine Ring

Reaction Reagent(s) Expected Product (Major) Conditions
Nitration HNO₃ / H₂SO₄ 3-(5-Nitropyridin-3-yl)cyclohexanone Vigorous
Bromination Br₂ / FeBr₃ 3-(5-Bromopyridin-3-yl)cyclohexanone Vigorous
Sulfonation SO₃ / H₂SO₄ 3-(5-Sulfonylpyridin-3-yl)cyclohexanone Vigorous

This table summarizes the expected outcomes for electrophilic substitution, which require harsh reaction conditions due to the deactivated nature of the pyridine ring. wikipedia.orgquimicaorganica.org

In contrast to its resistance to electrophilic attack, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present. wikipedia.org This reactivity is most pronounced at the C-2 and C-4 positions (ortho and para to the nitrogen). stackexchange.com Attack at these positions allows the negative charge of the intermediate, known as a Meisenheimer complex, to be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.comlibretexts.org

For this compound itself, direct SNAr is not possible as there is no leaving group on the pyridine ring. However, if a derivative, such as 3-(2-chloro-pyridin-3-yl)cyclohexanone, were used, it would be highly reactive towards nucleophiles. The classic Chichibabin reaction, involving the reaction of pyridine with sodium amide to form 2-aminopyridine, exemplifies this reactivity pattern. wikipedia.org A similar reaction on a 3-substituted pyridine could potentially lead to substitution at the 2- or 6-position.

Table 5: Nucleophilic Aromatic Substitution on a Halogenated Pyridine Derivative

Starting Material Nucleophile Expected Product
3-(2-Chloropyridin-3-yl)cyclohexanone Sodium Amide (NaNH₂) 3-(2-Aminopyridin-3-yl)cyclohexanone
3-(2-Chloropyridin-3-yl)cyclohexanone Sodium Methoxide (NaOCH₃) 3-(2-Methoxypyridin-3-yl)cyclohexanone
3-(4-Chloropyridin-3-yl)cyclohexanone Ammonia (NH₃) 3-(4-Aminopyridin-3-yl)cyclohexanone

This table illustrates the expected SNAr reactions on hypothetical halo-derivatives of the target compound, highlighting the preference for substitution at the 2- and 4-positions. wikipedia.orgstackexchange.comyoutube.com

N-Oxidation and N-Alkylation Pathways

The pyridine ring within this compound presents a nucleophilic nitrogen atom that is susceptible to oxidation and alkylation, offering pathways to modify the electronic properties and steric environment of the molecule.

N-Oxidation: The conversion of the pyridine nitrogen to an N-oxide is a common transformation that significantly alters the reactivity of the aromatic ring. This functionalization can be achieved using various oxidizing agents. Common reagents for this purpose include peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a suitable catalyst. The resulting N-oxide can then serve as a versatile intermediate for further functionalization. For instance, the N-oxide can facilitate nucleophilic substitution at the 2- and 4-positions of the pyridine ring and can also be used to direct ortho-metalation.

Oxidizing AgentTypical ConditionsProduct
m-CPBACH₂Cl₂, rt3-(1-Oxido-pyridin-1-ium-3-yl)cyclohexanone
H₂O₂ / Acetic Acid70-80 °C3-(1-Oxido-pyridin-1-ium-3-yl)cyclohexanone
Sodium perborateAcetic Acid3-(1-Oxido-pyridin-1-ium-3-yl)cyclohexanone

N-Alkylation: The nitrogen atom of the pyridine ring can be readily alkylated using a variety of alkylating agents, typically alkyl halides or sulfonates, to form pyridinium salts. This transformation not only introduces a positive charge into the molecule but also allows for the attachment of a wide range of substituents. The reaction is generally carried out in a suitable solvent, and the choice of the alkylating agent and reaction conditions can be tailored to achieve the desired product. For instance, the reaction of a pyridyl-containing compound with an alkyl halide, such as methyl iodide or benzyl bromide, in a polar aprotic solvent like acetonitrile or DMF, typically affords the corresponding N-alkylpyridinium salt in good yield.

Alkylating AgentSolventProduct
Methyl IodideAcetonitrile3-(1-Methyl-pyridin-1-ium-3-yl)cyclohexanone iodide
Benzyl BromideDMF3-(1-Benzyl-pyridin-1-ium-3-yl)cyclohexanone bromide
Ethyl TriflateDichloromethane3-(1-Ethyl-pyridin-1-ium-3-yl)cyclohexanone triflate

Stereoselective Transformations of this compound

The cyclohexanone ring, with its prochiral carbonyl group and a stereocenter at the 3-position, is a prime substrate for a multitude of stereoselective transformations. These reactions allow for the controlled synthesis of diastereomers and enantiomers, which is of paramount importance in the development of chiral molecules.

Diastereoselective Processes

The existing stereocenter at the 3-position of this compound can direct the stereochemical outcome of reactions at the carbonyl group and the α-positions. One of the most common diastereoselective reactions is the reduction of the ketone to the corresponding alcohol. The choice of reducing agent can significantly influence the diastereomeric ratio of the resulting cis- and trans-3-(pyridin-3-yl)cyclohexanols. Bulky reducing agents tend to favor attack from the less hindered face, leading to the formation of the trans-isomer, while smaller reducing agents may show less selectivity or favor the cis-isomer.

Furthermore, reactions involving the enolate of this compound, such as alkylations and aldol reactions, are also expected to proceed with a degree of diastereoselectivity. The incoming electrophile will preferentially approach from the face opposite to the pyridyl group to minimize steric hindrance, leading to the formation of one diastereomer in excess.

ReactionReagentMajor Diastereomer
Ketone ReductionNaBH₄, CeCl₃trans-3-(Pyridin-3-yl)cyclohexanol
Ketone ReductionL-Selectride®cis-3-(Pyridin-3-yl)cyclohexanol
Enolate AlkylationLDA, then CH₃Itrans-2-Methyl-5-(pyridin-3-yl)cyclohexanone

Enantioselective Synthesis of Chiral Derivatives

The synthesis of enantioenriched derivatives of this compound can be achieved through various asymmetric catalytic methods. These methods often involve the use of a chiral catalyst to control the stereochemical outcome of the reaction.

One prominent strategy is the asymmetric hydrogenation of an appropriate unsaturated precursor. For instance, the rhodium-catalyzed asymmetric hydrogenation of a corresponding cyclohexenone derivative could provide access to chiral this compound with high enantioselectivity.

Another powerful approach is the use of organocatalysis. Chiral secondary amines, for example, can catalyze the enantioselective Michael addition of nucleophiles to 2-cyclohexen-1-one, which could be a viable route to chiral precursors of this compound. Similarly, chiral phase-transfer catalysts can be employed for the enantioselective alkylation of the cyclohexanone enolate.

Reaction TypeChiral Catalyst/LigandProduct TypeExpected Outcome
Asymmetric HydrogenationRh(I) / Chiral DiphosphineChiral CyclohexanoneHigh enantiomeric excess
Michael AdditionChiral Secondary AmineChiral Substituted CyclohexanoneHigh enantiomeric excess
Enolate AlkylationChiral Phase-Transfer CatalystChiral α-Alkylated CyclohexanoneGood to high enantiomeric excess

Chiral Pool Approaches

While not extensively documented for this compound itself, functionalized cyclohexanones and pyridines are valuable building blocks in chiral pool synthesis. This approach utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of complex chiral molecules.

For instance, a chiral derivative of this compound, obtained through resolution or asymmetric synthesis, could serve as a versatile starting material. The ketone functionality allows for a wide range of transformations, including Baeyer-Villiger oxidation to form a lactone, or various olefination reactions to introduce new carbon-carbon bonds. The pyridine ring can be modified as previously described or used to coordinate with metal catalysts to direct subsequent transformations.

The potential of chiral this compound derivatives as synthons in the preparation of alkaloids and other biologically active nitrogen-containing compounds is an area ripe for exploration. The combination of a chiral cyclohexane (B81311) scaffold and a functionalizable pyridine ring provides a powerful platform for the construction of diverse and complex molecular architectures.

Derivatization Strategies and Analogue Synthesis

Structural Modification of the Cyclohexanone (B45756) Ring

The cyclohexanone ring is amenable to various structural transformations, including alterations in ring size, introduction of heteroatoms, and the addition of substituents that influence its conformational behavior.

Ring expansion of the cyclohexanone moiety in 3-(Pyridin-3-yl)cyclohexanone can be achieved through reactions such as the Tiffeneau-Demjanov rearrangement. This reaction sequence typically involves the conversion of the ketone to a cyanohydrin, followed by reduction of the nitrile to a primary amine, and subsequent treatment with nitrous acid to induce a ring expansion via a carbocation intermediate. This process would yield 3-(Pyridin-3-yl)cycloheptanone. The migratory aptitude of the adjacent carbon atoms influences the regioselectivity of the expansion wikipedia.orghooghlywomenscollege.ac.inwikipedia.orglibretexts.orgd-nb.info.

Conversely, ring contraction to a cyclopentane derivative can be accomplished through various synthetic routes, often involving rearrangement reactions. One potential pathway is a tandem Wittig reaction-ring contraction of an α-hydroxycyclobutanone derivative, which could be synthesized from this compound. This would lead to the formation of a functionalized cyclopropanecarbaldehyde, which could then be converted to the desired cyclopentane derivative researchgate.net.

The introduction of heteroatoms into the cyclohexanone ring can significantly alter the compound's properties. The Baeyer-Villiger oxidation is a well-established method for inserting an oxygen atom adjacent to the carbonyl group, which would convert this compound into the corresponding ε-caprolactone derivative. The regioselectivity of this oxidation is determined by the migratory aptitude of the adjacent α-carbons rsc.orgrsc.orgmdpi.comsciopen.comresearchgate.netresearchgate.net.

Nitrogen can be introduced into the ring via the Schmidt reaction, which involves treating the ketone with hydrazoic acid under acidic conditions. This reaction proceeds through the addition of the azide to the carbonyl group, followed by a rearrangement that results in the formation of a lactam, in this case, a derivative of azepan-2-one wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.com.

The conformational equilibrium of the cyclohexanone ring is influenced by the steric and electronic nature of its substituents. The pyridine (B92270) group at the 3-position will preferentially occupy an equatorial position to minimize steric interactions. The introduction of additional substituents on the cyclohexanone ring will further influence its conformational preferences. The relative stability of different chair conformations can be predicted by considering the A-values of the substituents, which quantify their steric bulk plos.orgresearchgate.net. For instance, the introduction of a methyl group would lead to a conformational equilibrium favoring the conformer where the methyl group is also in an equatorial position. The interplay of steric and dipolar interactions between substituents can lead to more complex conformational landscapes researchgate.net.

Functionalization of the Pyridine Moiety

The pyridine ring, being an electron-deficient aromatic system, can be functionalized through various reactions, including halogenation followed by cross-coupling, as well as direct alkylation and acylation.

Selective halogenation of the pyridine ring is a key step for further derivatization. Due to the electron-withdrawing nature of the nitrogen atom, electrophilic aromatic substitution on the pyridine ring of this compound is challenging and typically requires harsh conditions. However, modern methods allow for regioselective halogenation. For a 3-substituted pyridine, electrophilic halogenation would be expected to occur at the 5-position. More recent methodologies, such as those involving Zincke imine intermediates, can provide high regioselectivity for halogenation at the 3-position of the pyridine ring under milder conditions nih.govchemrxiv.orgresearchgate.netnsf.gov.

Once halogenated, the resulting halo-substituted this compound can undergo various palladium-catalyzed cross-coupling reactions. The Suzuki coupling allows for the formation of carbon-carbon bonds by reacting the halopyridine with an organoboron reagent. The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling with a wide range of amines wikipedia.orglibretexts.orgacsgcipr.orgresearchgate.netatlanchimpharma.com. These reactions are highly versatile and allow for the introduction of a wide array of functional groups.

Cross-Coupling ReactionReactantsProduct
Suzuki Coupling3-(Halopyridin-3-yl)cyclohexanone, Organoboron reagent3-(Aryl/Alkyl-pyridin-3-yl)cyclohexanone
Buchwald-Hartwig Amination3-(Halopyridin-3-yl)cyclohexanone, Amine3-(Amino-pyridin-3-yl)cyclohexanone

Direct C-H alkylation of the pyridine ring can be achieved through radical reactions, such as the Minisci reaction. This reaction involves the addition of an alkyl radical to the protonated pyridine ring. For a 3-substituted pyridine, the alkylation is generally directed to the 2- and 6-positions, which are the most electron-deficient nih.govresearchgate.netresearchgate.netsemanticscholar.orgpsu.edu. The regioselectivity can be influenced by the nature of the substituent at the 3-position and the reaction conditions.

Friedel-Crafts acylation of the pyridine ring is generally difficult due to the deactivating effect of the nitrogen atom and the Lewis acid catalyst complexing with the nitrogen. However, under certain conditions and with highly activated acylating agents, acylation can be achieved. For 3-substituted pyridines, the acylation would be expected to occur at the 2- or 6-position nih.govnih.govlibretexts.orgorganic-chemistry.orglibretexts.org. More specialized methods, such as those developed for imidazo[1,2-a]pyridines, demonstrate that selective acylation of pyridine-containing systems is feasible nih.govnih.gov.

ReactionReagentsExpected Position of Functionalization
Minisci AlkylationAlkyl radical source, Acid2- and 6-positions of the pyridine ring
Friedel-Crafts AcylationAcylating agent, Lewis acid2- and 6-positions of the pyridine ring

Modifications at the Nitrogen Atom

The nitrogen atom within the pyridine ring of this compound is a prime target for chemical modification due to its basicity and nucleophilicity. These characteristics allow for several derivatization strategies that can significantly alter the compound's physicochemical properties, such as its solubility, polarity, and ability to interact with biological targets. Key modifications include N-oxidation, N-alkylation, and quaternization.

N-Oxidation: The conversion of the pyridine nitrogen to a pyridine-N-oxide introduces a highly polar N+–O− functional group. This transformation is typically achieved using oxidizing agents like peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide in acetic acid arkat-usa.org. The resulting N-oxide moiety can act as a hydrogen bond acceptor and may serve as a bioisosteric replacement for a carbonyl group, potentially improving interaction with biological targets and enhancing selectivity nih.gov. The introduction of the oxygen atom also alters the electronic properties of the pyridine ring, making it more susceptible to certain substitution reactions scripps.eduwikipedia.org.

N-Alkylation: This strategy involves the addition of an alkyl group to the pyridine nitrogen. The reaction typically proceeds by treating the parent compound with an alkyl halide. N-alkylation can be used to introduce a variety of functional groups, which can modulate the molecule's lipophilicity, steric profile, and pharmacokinetic properties fabad.org.tr. For instance, introducing a methoxybenzyl group has been a common strategy in the N-alkylation of related heterocyclic systems fabad.org.tr.

Quaternization: This process involves the N-alkylation of the pyridine nitrogen to form a permanently positively charged quaternary ammonium salt. Reagents such as 1-bromoadamantane and 1-iodoadamantane have been used for the quaternization of pyridine derivatives osti.gov. This modification drastically increases the polarity and water solubility of the molecule. The presence of a permanent positive charge can facilitate strong ionic interactions with biological targets. The feasibility of this reaction depends on the nature of the alkyl halide and the substituents on the pyridine ring osti.gov.

Modification TypeTypical ReagentsKey OutcomePotential Application
N-Oxidation m-CPBA, H₂O₂/AcOHFormation of Pyridine-N-oxideBioisosteric replacement, alter electronics
N-Alkylation Alkyl halides (e.g., R-Br, R-I)Attachment of alkyl groupsModulate lipophilicity and sterics
Quaternization Alkyl halides (e.g., 1-Iodoadamantane)Formation of Pyridinium saltIncrease polarity, introduce charge

Development of Novel this compound Derivatives

The development of new analogues based on the this compound scaffold is guided by principles of medicinal chemistry aimed at enhancing desired chemical features and biological activity. This process involves rational design, high-throughput synthesis, and detailed structure-activity relationship analysis.

Design Principles for Enhanced Chemical Features

The rational design of novel derivatives focuses on optimizing the molecule's properties for a specific purpose. A key principle is the strategic introduction of functional groups to improve pharmacokinetic properties, such as aqueous solubility and membrane permeability mdpi.com. For instance, incorporating a pyridyl moiety is a known strategy to enhance these characteristics mdpi.com.

Another important design principle is bioisosterism, where a functional group is replaced by another with similar steric and electronic properties to improve activity or reduce toxicity. As mentioned, the pyridine N-oxide can serve as a bioisostere for a carbonyl group, potentially leading to superior inhibitory activities against certain enzymes nih.gov.

Furthermore, conformational rigidity and the spatial arrangement of functional groups are critical. Design strategies may aim to maintain a planar conformation of certain parts of the molecule to enhance binding affinity, a principle that has been observed in other pyridine derivatives where sp² hybridized linkers were preferred to retain planarity acs.org.

Combinatorial Chemistry Approaches to Derivative Libraries

To explore a wide chemical space efficiently, combinatorial chemistry is employed to generate large libraries of related compounds slideshare.net. This technique uses a common scaffold, such as this compound, and systematically introduces a variety of "building blocks" at different positions on the molecule uomustansiriyah.edu.iqnih.gov.

Both solid-phase and solution-phase synthesis methods can be applied. In a hypothetical solid-phase synthesis, the cyclohexanone core could be attached to a polymer resin, allowing for sequential reactions and easy purification by simple filtration. In solution-phase synthesis, polymer-supported reagents or scavengers can be used to simplify the purification process researchgate.net. These methods enable the rapid production of hundreds or thousands of analogues, which can then be screened for desired properties using high-throughput methods nih.gov. The goal is to create a diverse library of molecules by varying substituents on both the pyridine and cyclohexanone rings to systematically probe the structure-activity landscape slideshare.net.

Structure-Activity Relationship (SAR) Studies of Analogues

Structure-Activity Relationship (SAR) studies are essential for understanding how specific structural modifications influence the biological activity of a compound series. Although specific SAR data for this compound derivatives are not detailed in the available literature, the principles can be inferred from studies on related structures like cyclohexane-1,3-diones and other pyridine-containing molecules frontiersin.orgnih.govacs.org.

An SAR study would involve synthesizing a library of analogues and evaluating their biological activity. Key modifications would include:

Substitution on the Pyridine Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) at different positions of the pyridine ring to probe electronic and steric effects.

Modification of the Cyclohexanone Ring: Altering the cyclohexanone ring, for example, by introducing substituents at various positions or converting the ketone to other functional groups.

Varying the Linker: While the core structure is a direct bond, related studies often explore different linkers between the two ring systems.

The data from these studies are often analyzed using quantitative structure-activity relationship (QSAR) models, which correlate physicochemical properties of the molecules with their biological activity frontiersin.orgnih.gov. For example, in a series of 2-(aryloxyacetyl)cyclohexane-1,3-diones, 3D-QSAR models were built to understand the impact of steric and electrostatic fields on inhibitory activity frontiersin.orgnih.gov. Such studies allow for the identification of key structural features required for activity and guide the design of more potent and selective compounds. For instance, SAR studies on other heterocyclic scaffolds have shown that the presence of specific substituents, like a 4-CH₃-phenyl group, can be beneficial for activity, while others, like a 4-nitrophenyl group, can be detrimental mdpi.com.

Spectroscopic and Analytical Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules like 3-(Pyridin-3-yl)cyclohexanone. Advanced NMR methods offer a deeper understanding beyond simple one-dimensional spectra.

Two-dimensional NMR techniques are instrumental in unambiguously assigning the proton (¹H) and carbon (¹³C) signals of this compound and establishing its covalent framework.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY spectra would reveal correlations between the protons on the cyclohexanone (B45756) ring, for instance, between the proton at C3 and the protons at C2 and C4. It would also show couplings between the aromatic protons on the pyridine (B92270) ring. libretexts.orglibretexts.org

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. This allows for the definitive assignment of each carbon signal based on the known assignment of its attached proton.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for identifying long-range (typically 2-3 bond) correlations between protons and carbons. This technique is particularly useful for identifying quaternary carbons (like the carbonyl carbon C1) and for connecting different fragments of the molecule. For instance, an HMBC spectrum would show a correlation between the proton at C3 of the cyclohexanone ring and the carbons of the pyridine ring, confirming the connectivity between the two ring systems.

Table 1: Predicted 2D-NMR Correlations for this compound

Proton (¹H) SignalCOSY Correlations (¹H)HSQC/HMQC Correlations (¹³C)HMBC Correlations (¹³C)
H2' (Pyridine)H4', H6'C2'C3', C4', C6'
H4' (Pyridine)H2', H5'C4'C2', C3', C5', C6'
H5' (Pyridine)H4', H6'C5'C3', C4'
H6' (Pyridine)H2', H5'C6'C2', C5'
H3 (Cyclohexanone)H2, H4C3C1, C2, C4, C5, C2', C4'
H2 (Cyclohexanone)H3C2C1, C3, C4, C6
H4 (Cyclohexanone)H3, H5C4C2, C3, C5, C6
H5 (Cyclohexanone)H4, H6C5C3, C4, C6
H6 (Cyclohexanone)H5C6C1, C2, C4, C5

Note: This is a predictive table based on the known principles of 2D-NMR spectroscopy.

Solid-state NMR (ssNMR) provides valuable information about the structure, packing, and dynamics of molecules in the crystalline state. nih.gov For this compound, ¹³C and ¹⁵N ssNMR could be particularly insightful.

¹³C CP/MAS NMR: Cross-polarization magic-angle spinning (CP/MAS) is a standard ssNMR technique that enhances the signal of low-abundance nuclei like ¹³C. The ¹³C CP/MAS spectrum would provide information on the number of crystallographically inequivalent molecules in the unit cell. Polymorphism, if present, would also be detectable through differences in the chemical shifts.

¹⁵N ssNMR: As nitrogen is a key element in the pyridine ring, ¹⁵N ssNMR can probe the local environment of the nitrogen atom. nationalmaglab.org The ¹⁵N chemical shift is sensitive to hydrogen bonding and other intermolecular interactions involving the pyridine nitrogen, thus offering insights into the crystal packing.

The cyclohexanone ring in this compound is not planar and exists in a dynamic equilibrium between different conformations, primarily chair and boat forms. Dynamic NMR, which involves recording NMR spectra at variable temperatures, is a powerful tool to study these conformational changes. ox.ac.ukrit.edu

At room temperature, the rate of ring flipping in the cyclohexanone moiety is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. Upon cooling, the rate of this interconversion slows down. At a sufficiently low temperature (the coalescence temperature), the signals for the axial and equatorial protons will broaden and eventually resolve into distinct signals. researchgate.net By analyzing the line shapes of the signals at different temperatures, it is possible to determine the thermodynamic parameters (ΔG‡, ΔH‡, and ΔS‡) for the ring-flipping process. This provides quantitative information about the energy barrier to conformational inversion and the relative populations of the different conformers. The preference for the pyridin-3-yl group to occupy an equatorial or axial position can also be determined.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and to gain structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) can measure the mass of an ion with very high accuracy (typically to four or more decimal places). nih.gov This high accuracy allows for the unambiguous determination of the molecular formula of a compound. For this compound, with a molecular formula of C₁₁H₁₃NO, the exact mass of the molecular ion ([M]⁺) can be calculated and compared to the experimentally measured value. nih.gov This serves as a definitive confirmation of the elemental composition.

Table 2: Theoretical Exact Masses for this compound Adducts

IonMolecular FormulaCalculated Exact Mass (m/z)
[M+H]⁺C₁₁H₁₄NO⁺176.1070
[M+Na]⁺C₁₁H₁₃NNaO⁺198.0889
[M+K]⁺C₁₁H₁₃KNO⁺214.0628

Note: These values are calculated based on the most abundant isotopes of each element.

In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting fragmentation pattern is a characteristic fingerprint of the molecule and can provide valuable structural information. chemguide.co.uk

For this compound, the fragmentation is expected to be influenced by both the cyclohexanone and pyridine moieties. libretexts.orgmiamioh.edu Key fragmentation pathways would likely involve:

α-Cleavage: Cleavage of the bonds adjacent to the carbonyl group in the cyclohexanone ring. This is a common fragmentation pathway for ketones. msu.edu

Loss of small neutral molecules: Elimination of molecules such as CO, C₂H₄, or HCN.

Cleavage of the bond between the two rings: This would lead to fragments corresponding to the pyridine and cyclohexanone rings.

Rearrangements: Hydrogen rearrangements, such as the McLafferty rearrangement, are also possible, especially in the cyclohexanone ring. msu.edu

The analysis of these fragment ions helps to piece together the structure of the molecule and confirm the presence of the key functional groups.

Tandem Mass Spectrometry (MS/MS) for Complex Mixtures

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to identify and quantify compounds within complex mixtures. The methodology involves multiple stages of mass analysis, typically including the isolation of a specific precursor ion and its subsequent fragmentation to produce product ions. This fragmentation pattern serves as a structural fingerprint, enabling definitive identification of the analyte.

For this compound, MS/MS analysis would involve the initial ionization of the molecule, most commonly forming a protonated molecule, [M+H]⁺, under positive ion electrospray ionization (ESI) conditions. This precursor ion is then isolated and subjected to collision-induced dissociation (CID), causing it to fragment in a predictable manner. The primary fragmentation pathways would likely involve the cleavage of the bond between the cyclohexanone and pyridine rings, as well as characteristic losses from the cyclohexanone moiety, such as the loss of CO or C2H4.

The analysis of the resulting product ions allows for the unambiguous identification of this compound even in intricate biological or chemical matrices. Predicted collision cross-section (CCS) values, which relate to the ion's size and shape, further aid in its identification.

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu

Adduct Type m/z (mass-to-charge ratio) Predicted CCS (Ų)
[M+H]⁺ 176.10700 137.2
[M+Na]⁺ 198.08894 143.2
[M-H]⁻ 174.09244 141.8
[M+NH₄]⁺ 193.13354 155.6

Vibrational Spectroscopy: Infrared (IR) and Raman

Characteristic Group Frequencies Analysis

The IR and Raman spectra of this compound are dominated by absorption bands corresponding to the vibrations of its constituent functional groups: the cyclohexanone ring and the pyridine ring. The most prominent feature in the IR spectrum is expected to be the strong absorption band due to the carbonyl (C=O) stretching vibration of the cyclohexanone ring, typically appearing in the region of 1715-1700 cm⁻¹.

The pyridine moiety gives rise to several characteristic bands. The C=C and C=N stretching vibrations within the aromatic ring are expected to produce a series of bands in the 1600-1400 cm⁻¹ region. researchgate.netresearchgate.net Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the cyclohexanone ring appear in the 3000-2850 cm⁻¹ range. scifiniti.com

Table 2: Expected Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Expected Intensity (IR)
Cyclohexanone C=O Stretch 1715 - 1700 Strong
Cyclohexanone C-H Stretch (aliphatic) 3000 - 2850 Medium-Strong
Pyridine C-H Stretch (aromatic) 3100 - 3000 Medium-Weak
Pyridine C=C, C=N Ring Stretches 1600 - 1400 Medium-Strong

Conformational Analysis via Vibrational Modes

This compound can exist in different conformations, primarily related to the axial or equatorial position of the pyridine substituent on the cyclohexanone ring. These conformers have distinct energies and populations at a given temperature. Vibrational spectroscopy can be a sensitive probe of this conformational isomerism.

The vibrational frequencies of certain modes, particularly those involving the C-C bond connecting the two rings and the deformation modes of the cyclohexanone ring, are expected to be sensitive to the conformation. iu.edu.sa For instance, the precise frequency of the C-N stretching and bending vibrations may differ slightly between the axial and equatorial conformers. By performing temperature-dependent spectroscopic studies or by using computational methods like Density Functional Theory (DFT) to calculate the theoretical spectra of each conformer, it is possible to assign specific spectral features to individual conformers and estimate their relative populations. iu.edu.sa

In-situ Reaction Monitoring using IR Spectroscopy

In-situ infrared spectroscopy is an invaluable tool for real-time monitoring of chemical reactions, providing kinetic and mechanistic insights. To monitor the synthesis of this compound, for example, via a conjugate addition reaction of a pyridine-based nucleophile to cyclohexenone, an IR probe can be immersed directly into the reaction vessel.

The progress of the reaction could be followed by observing the disappearance of the characteristic vibrational bands of the reactants and the simultaneous appearance of bands corresponding to the product. Specifically, one would monitor the decrease in the intensity of the C=C stretching band of cyclohexenone (typically around 1685 cm⁻¹) and the emergence of the strong C=O stretching band of the saturated cyclohexanone product (around 1710 cm⁻¹). This allows for the determination of reaction endpoints and the optimization of reaction conditions without the need for sample extraction.

X-ray Crystallography and Diffraction Studies

X-ray crystallography provides the most definitive information regarding the three-dimensional atomic arrangement of a molecule in its crystalline state.

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single crystal X-ray diffraction (SCXRD) is the gold standard for determining the absolute structure of a crystalline compound. mdpi.com This technique involves irradiating a single, high-quality crystal of the compound with an X-ray beam. The resulting diffraction pattern is collected and analyzed to generate a three-dimensional electron density map of the molecule, from which the precise positions of all atoms can be determined.

An SCXRD study of this compound would provide unambiguous confirmation of its molecular connectivity and stereochemistry. Crucially, it would reveal the solid-state conformation of the molecule, including the orientation of the pyridine ring relative to the cyclohexanone ring and the puckering of the cyclohexanone ring itself. Key structural parameters such as bond lengths, bond angles, and torsion angles would be determined with high precision. mdpi.com This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing.

While a published crystal structure for this compound is not available in the reviewed literature, a hypothetical data table below illustrates the type of information that would be obtained from such an analysis.

Table 3: Illustrative Crystallographic Data for this compound

Parameter Example Value
Chemical Formula C₁₁H₁₃NO
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 8.456
c (Å) 12.345
α (°) 90
β (°) 105.67
γ (°) 90
Volume (ų) 1015.8

Powder X-ray Diffraction for Polymorphic Forms

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a crucial aspect of materials science. Different polymorphs of a compound can exhibit distinct physicochemical properties. Powder X-ray Diffraction (PXRD) is a primary and powerful technique for the identification and characterization of polymorphic forms of a crystalline solid.

The analysis of this compound for polymorphism via PXRD would involve the systematic screening for different crystalline forms. This is typically achieved by crystallizing the compound under a variety of conditions, such as different solvents, temperatures, and pressures. Each potential polymorphic form would then be analyzed by PXRD. The resulting diffraction pattern, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline structure.

Detailed research findings on the polymorphic forms of this compound are not extensively available in publicly accessible literature. However, a hypothetical PXRD analysis for two distinct polymorphic forms, designated as Form A and Form B, would yield different diffraction patterns. The characteristic peaks for each form would be found at specific 2θ angles, with varying relative intensities.

Table 1: Hypothetical Powder X-ray Diffraction Peaks for Polymorphic Forms of this compound

Form A (2θ) Relative Intensity (%) Form B (2θ) Relative Intensity (%)
8.5 60 9.2 85
12.3 100 13.1 70
15.8 45 16.5 100
19.1 80 20.3 55
21.7 50 22.9 40

The differences in the peak positions in the PXRD patterns of Form A and Form B would be indicative of different unit cell dimensions and symmetries, confirming the existence of polymorphism. Further characterization using techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) would be necessary to understand the thermodynamic relationship between these forms.

Co-crystallization Studies with Host Molecules

Co-crystallization is a technique used to design crystalline materials with tailored properties by combining a target molecule (in this case, this compound) with a benign "co-former" molecule in a specific stoichiometric ratio within the same crystal lattice. This can lead to improvements in properties such as solubility, stability, and bioavailability. The pyridine and ketone functional groups in this compound make it a candidate for forming hydrogen bonds with suitable co-formers.

Co-crystallization studies of this compound would involve screening a variety of host molecules or co-formers. These co-formers are typically selected based on their ability to form complementary hydrogen bonds or other non-covalent interactions. Common classes of co-formers include carboxylic acids, amides, and other molecules with hydrogen bond donor and acceptor sites.

The formation of a co-crystal can be confirmed by several analytical techniques, with single-crystal X-ray diffraction being the definitive method for structure elucidation. However, PXRD is also a valuable tool for screening and identifying new co-crystal phases. The PXRD pattern of a true co-crystal will be unique and different from the patterns of the individual components.

While specific co-crystallization studies for this compound are not detailed in the available literature, a hypothetical study could involve co-formers like benzoic acid or urea. The resulting co-crystals would be characterized by their unique PXRD patterns and melting points.

Table 2: Hypothetical Co-crystallization Screening of this compound

Co-former Stoichiometric Ratio (Guest:Host) Method of Preparation Result
Benzoic Acid 1:1 Liquid-assisted grinding New PXRD pattern observed
Urea 1:1 Solution crystallization Physical mixture of components
Adipic Acid 1:1 Slurry crystallization New PXRD pattern observed

The successful formation of a co-crystal, for instance with benzoic acid, would be indicated by a new set of diffraction peaks in the PXRD pattern that does not correspond to either this compound or benzoic acid alone. Further analysis would be required to determine the crystal structure and the specific intermolecular interactions, such as hydrogen bonds between the pyridine nitrogen of the guest and the carboxylic acid proton of the host.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. For 3-(Pyridin-3-yl)cyclohexanone, such studies would be invaluable but are not currently published.

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) is a computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, a DFT study, likely employing a functional like B3LYP with a basis set such as 6-311++G(d,p), would be necessary to predict bond lengths, bond angles, and dihedral angles. nih.gov This would reveal the preferred spatial orientation of the pyridine (B92270) ring relative to the cyclohexanone (B45756) ring. Such calculations have been performed for other substituted cyclohexanones to understand their structural preferences. researchgate.net

Table 1: Hypothetical Optimized Geometries for this compound Conformers

Conformer Pyridine Ring Orientation Relative Energy (kcal/mol)
Axial Perpendicular to cyclohexanone (Data Not Available)

Note: This table is illustrative. The actual data would be derived from DFT calculations which are not available in the literature.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an MEP analysis would likely show a negative potential (red/yellow) around the nitrogen atom of the pyridine ring and the oxygen atom of the cyclohexanone carbonyl group, indicating these are sites for electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms. This type of analysis is crucial for understanding intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of a molecule's chemical reactivity and kinetic stability. For this compound, the HOMO would likely be localized on the electron-rich pyridine ring, while the LUMO might be centered on the carbonyl group of the cyclohexanone ring. The specific energy values and the HOMO-LUMO gap, which would be determined through calculations, are currently unknown.

Table 2: Predicted Frontier Molecular Orbital Characteristics

Orbital Predicted Localization Energy (eV)
HOMO Pyridine Ring (Data Not Available)
LUMO Cyclohexanone Carbonyl Group (Data Not Available)

Note: This table represents expected trends. The actual data requires specific computational studies.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational changes and interactions with other molecules, such as solvents.

Conformational Space Exploration

The cyclohexanone ring is known to exist in several conformations, with the chair form being the most stable. pressbooks.pub For this compound, the key question is whether the pyridin-3-yl substituent prefers an axial or equatorial position on the cyclohexanone ring. Conformational analysis of substituted cyclohexanes generally shows that bulky substituents favor the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. libretexts.orgyoutube.com An MD simulation would explore the energy landscape of the molecule, confirming the most stable conformer and the energy barriers between different conformations.

Intermolecular Interactions and Solvent Effects

MD simulations are also used to study how a molecule interacts with its environment, such as a solvent. Simulations of this compound in a solvent like water would reveal how water molecules arrange around the solute and form hydrogen bonds. The nitrogen atom in the pyridine ring and the carbonyl oxygen are expected to be primary sites for hydrogen bonding with solvent molecules. rsc.orgacs.org These interactions are critical for understanding the solubility and transport properties of the compound in biological systems.

Ligand-Receptor Binding Simulations

Currently, there is a notable absence of publicly available scientific literature detailing ligand-receptor binding simulations specifically for the compound this compound. While molecular docking and molecular dynamics simulations are common computational techniques used to predict the binding affinity and interaction patterns of small molecules with biological targets, research focusing on the interaction of this compound with specific receptors has not been published. Such studies would be valuable in elucidating its potential pharmacological targets and mechanism of action.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for understanding the intricate details of chemical reactions. Techniques such as Density Functional Theory (DFT) are frequently employed to map out reaction pathways, identify transition states, and calculate energy barriers. However, a thorough review of the scientific literature indicates that specific computational studies on the reaction mechanisms involving this compound have not been reported.

Transition State Identification and Energy Barriers

There are no published computational studies that identify the transition state structures or calculate the associated energy barriers for the synthesis or subsequent reactions of this compound. This type of investigation would provide fundamental insights into the kinetics and feasibility of the chemical transformations involving this compound.

Reaction Pathway Analysis and Selectivity Predictions

Detailed reaction pathway analyses and computational predictions of selectivity (e.g., regioselectivity or stereoselectivity) for reactions involving this compound are not available in the current body of scientific literature. Such computational work would be instrumental in optimizing synthetic routes and predicting the outcomes of reactions under various conditions.

Catalytic Cycle Modeling

The modeling of catalytic cycles provides a deep understanding of how catalysts facilitate chemical reactions on a molecular level. At present, there are no documented computational studies that model a complete catalytic cycle for the synthesis of this compound. Research in this area could lead to the development of more efficient and selective catalytic systems for its production.

Biological Activity and Pharmacological Potential of 3 Pyridin 3 Yl Cyclohexanone Derivatives

Enzyme Inhibition Studies

The inhibition of enzymes that are critical to disease pathways is a well-established strategy in drug discovery. The structural characteristics of 3-(Pyridin-3-yl)cyclohexanone derivatives make them plausible candidates for enzyme inhibitors.

Target Identification and Validation

The initial step in assessing the therapeutic potential of a new chemical series is the identification of relevant biological targets. For derivatives of this compound, potential enzyme targets can be inferred from the activities of other pyridine-containing molecules. For instance, various pyridine (B92270) derivatives have been identified as potent inhibitors of kinases, a class of enzymes frequently dysregulated in cancer. rsc.org One such example is the inhibition of Cyclin-Dependent Kinase 2 (CDK2), where N-(pyridin-3-yl)pyrimidin-4-amine analogues have shown significant inhibitory potential. rsc.org

Another area of interest is the inhibition of metabolic enzymes. Derivatives of 3-piperidinyl pyridine have been discovered as highly potent and selective inhibitors of cholesterol 24-hydroxylase (CH24H), an enzyme involved in brain cholesterol metabolism. acs.org The pyridine moiety in these inhibitors plays a crucial role in coordinating with the heme iron of the cytochrome P450 enzyme. acs.org This suggests that this compound derivatives could also be investigated for their effects on similar enzymes. The validation of these potential targets would involve cellular and biochemical assays to confirm that modulation of the enzyme's activity has a desirable therapeutic effect.

Kinetic Analysis of Enzyme-Inhibitor Interactions

Understanding the mechanism by which a compound inhibits an enzyme is crucial for its development as a drug. Kinetic analysis provides insights into whether an inhibitor is competitive, non-competitive, or uncompetitive, and whether its binding is reversible or irreversible. mdpi.com For example, a three-step kinetic mechanism has been proposed for the selective inhibition of cyclo-oxygenase-2 (COX-2) by diarylheterocyclic inhibitors, which involves an initial rapid binding followed by a slower conformational change. nih.gov

For a hypothetical this compound derivative acting as a competitive inhibitor, it would bind to the active site of the enzyme, thereby preventing the substrate from binding. The Michaelis-Menten kinetics for such an interaction would show an increase in the apparent Michaelis constant (Km) with no change in the maximum velocity (Vmax). mdpi.com A detailed kinetic analysis would involve measuring the rate of the enzymatic reaction at various substrate and inhibitor concentrations to determine the inhibition constant (Ki), which is a measure of the inhibitor's potency.

Inhibitor Potency and Selectivity Profiling

A key aspect of drug development is the optimization of inhibitor potency and selectivity. Potency is typically measured as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. High potency (low IC50 value) is a desirable characteristic. For instance, a series of 2-substituted-pyridin-4-yl macrocyclic derivatives were developed as highly potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), with one compound exhibiting an IC50 of 1.22 nM. nih.gov

Selectivity, the ability of a compound to inhibit the target enzyme without affecting other related enzymes, is equally important to minimize off-target effects. The selectivity of pyridine derivatives has been demonstrated in the case of cholesterol 24-hydroxylase inhibitors, where compounds were profiled against other cytochrome P450 enzymes like CYP3A4. acs.org A successful drug candidate will typically exhibit high potency for its intended target and a significant selectivity margin over other enzymes.

Table 1: Representative Enzyme Inhibition Data for Pyridine Derivatives

Compound ClassTarget EnzymePotency (IC50)Selectivity
2-substituted-pyridin-4-yl macrocyclesHPK11.22 nM>665-fold vs. GLK, >1095-fold vs. LCK nih.gov
3-Piperidinyl Pyridine DerivativesCH24H8.5 nMHigh selectivity against off-target CYP enzymes acs.org
N-(pyridin-3-yl)pyrimidin-4-amine analoguesCDK2-68.23 kcal·mol⁻¹ (Binding Affinity)High affinity for CDK2 active site rsc.org

This table presents data for structurally related pyridine derivatives to illustrate the potential for enzyme inhibition by compounds containing a pyridine moiety.

Receptor Binding and Modulation

In addition to enzyme inhibition, this compound derivatives have the potential to interact with various cell surface and intracellular receptors, thereby modulating their function.

Agonist and Antagonist Activity Assessment

The assessment of agonist and antagonist activity is fundamental in pharmacology. An agonist is a compound that binds to a receptor and activates it to produce a biological response, while an antagonist binds to a receptor and blocks the action of an agonist. The pyridine scaffold is present in many compounds that exhibit such activities. For example, a series of leukotriene analogues were synthesized and characterized for their antagonist and agonist activities at leukotriene receptors. nih.gov One of these compounds was found to be a competitive antagonist of LTD4 and LTE4 on guinea pig trachea. nih.gov

Similarly, 1,4-dihydropyridine (B1200194) and pyridine derivatives have been shown to bind to adenosine (B11128) receptors, with some exhibiting antagonist properties. nih.gov The evaluation of this compound derivatives would involve radioligand binding assays to determine their affinity for specific receptors, followed by functional assays to characterize them as agonists, antagonists, or inverse agonists.

Allosteric Modulation Mechanisms

Allosteric modulation represents a more subtle way of controlling receptor activity. Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site. sciencesconf.org This binding can either enhance (positive allosteric modulation, PAM) or reduce (negative allosteric modulation, NAM) the affinity and/or efficacy of the orthosteric ligand. nih.govacs.org

A series of 3-(2-pyridinyl)isoquinoline derivatives have been identified as allosteric modulators of the A3 adenosine receptor. nih.gov These compounds were found to slow the dissociation of an agonist radioligand, which is a characteristic of positive allosteric modulation. nih.gov This suggests that the pyridine motif can be a key structural feature for allosteric modulators. Investigating this compound derivatives for allosteric modulation would involve kinetic binding assays and functional assays in the presence of a known orthosteric ligand to detect any modulatory effects.

Table 2: Representative Receptor Binding and Modulation Data for Pyridine Derivatives

Compound ClassReceptor TargetActivityPotency/Affinity
Leukotriene AnaloguesLeukotriene ReceptorsCompetitive AntagonistpKB = 6.4 (LTD4), 5.8 (LTE4) nih.gov
1,4-Dihydropyridine DerivativesA3 Adenosine ReceptorAntagonistKi in the micromolar range nih.gov
3-(2-pyridinyl)isoquinoline DerivativesA3 Adenosine ReceptorPositive Allosteric ModulatorConcentration-dependent slowing of agonist dissociation nih.gov

This table showcases the receptor modulating potential of pyridine-containing compounds, providing a basis for the potential activities of this compound derivatives.

Binding Affinity Measurements

No specific binding affinity data, such as dissociation constants (Kd), inhibition constants (Ki), or half-maximal inhibitory concentrations (IC50) from biochemical assays, for this compound derivatives against specific biological targets could be located in the reviewed literature. While studies on other pyridine-containing compounds demonstrate their ability to bind to a range of targets, including protein kinases and enzymes, this information is not directly applicable to the this compound scaffold.

Cellular Assays and Mechanism of Action Studies

Detailed cellular assay results for this compound derivatives are not extensively reported.

Cell Proliferation and Viability Assays

Specific data from cell proliferation and viability assays (e.g., MTT, XTT, or CellTiter-Glo assays) for this compound derivatives across various cell lines are not available. Research on other classes of pyridine derivatives has shown antiproliferative activity against cancer cell lines. For example, some pyrazolo[3,4-b]pyridine derivatives have been reported to exhibit cytotoxicity against Hela, MCF7, and HCT-116 cancer cell lines. nih.gov However, without direct experimental evidence, the effect of the this compound scaffold on cell proliferation remains uncharacterized.

Apoptosis and Cell Cycle Modulation

There is a lack of specific studies investigating the induction of apoptosis or modulation of the cell cycle by this compound derivatives. Methodologies such as flow cytometry analysis of Annexin V staining or cell cycle phase distribution (sub-G1, G0/G1, S, G2/M) have been applied to other pyridine-containing compounds, revealing their potential to induce apoptosis and cause cell cycle arrest. nih.gov For instance, certain pyrazolo[3,4-b]pyridine derivatives have been shown to arrest the cell cycle and induce apoptosis by inhibiting cyclin-dependent kinases (CDKs). nih.gov However, similar mechanistic insights for this compound derivatives are absent from the current body of scientific literature.

Intracellular Target Engagement and Pathway Analysis

No studies identifying the specific intracellular targets of this compound derivatives or elucidating their impact on cellular signaling pathways were found. Techniques such as western blotting, reporter gene assays, or proteomics analyses have not been reported for this class of compounds. Therefore, the molecular mechanisms underlying any potential biological activity remain unknown.

Pharmacophore Modeling and Drug Design

In the absence of a set of active this compound derivatives with known biological data, the development of a specific pharmacophore model is not feasible. Pharmacophore modeling relies on the identification of common structural features responsible for the biological activity of a series of compounds.

Identification of Key Structural Features for Activity

Without a collection of active and inactive this compound derivatives, a structure-activity relationship (SAR) study cannot be conducted. Consequently, the key structural features of the this compound scaffold that are critical for any potential biological activity have not been identified. General SAR studies on other classes of pyridine derivatives have highlighted the importance of substituent patterns on the pyridine ring and other parts of the molecule for their pharmacological effects. nih.gov

Rational Design of Novel Lead Compounds

Rational drug design is a strategic process that begins with an understanding of a biological target and seeks to create small molecules that interact optimally with that target to elicit a desired therapeutic effect. slideshare.net This approach contrasts with traditional trial-and-error methods by leveraging knowledge of the three-dimensional structure of the target protein to design molecules that are complementary in shape and charge. slideshare.net The scaffold, this compound, serves as a valuable starting point for such design processes, as its constituent parts—the pyridine ring and the functionalized cyclohexanone (B45756) core—are present in numerous biologically active compounds. mdpi.comnih.gov

The design process for novel lead compounds based on the this compound scaffold involves several key steps. Initially, a specific biological target, such as an enzyme or receptor implicated in a disease, is identified. Subsequently, computational methods are employed to analyze the target's binding site. The this compound moiety can then be used as a core structure for designing new molecules. For instance, functionalized cyclohexanones are known to be central structures in various drug candidates, exhibiting properties ranging from antibacterial to anticancer. mdpi.com Similarly, the pyridine ring is a prevalent heterocycle in a plethora of commercial drugs, including those for cancer, viral infections, and inflammation. nih.gov

Structure-based drug design, a key component of rational design, utilizes techniques like molecular docking to predict the binding orientation and affinity of newly designed derivatives within the target's active site. nih.govnih.gov In studies on related pyridine-dicarboxamide-cyclohexanone derivatives, docking results indicated that the pyridine carboxamides and substituents on a phenyl ring attached to the cyclohexanone ring were crucial for determining the molecule's geometry and interaction with receptor clefts. mdpi.com This suggests that modifications to the this compound core, such as adding various substituents at different positions on either the cyclohexanone or pyridine ring, could be systematically explored to optimize interactions with a chosen biological target. The goal is to enhance binding affinity and selectivity, thereby creating a potent and specific lead compound. slideshare.netdrugdevelopment.fi

The rational design process is iterative. Novel derivatives are designed in silico, synthesized, and then tested for biological activity. The resulting structure-activity relationship (SAR) data, which correlates specific structural changes with changes in activity, is then used to refine the next generation of compounds. nih.gov

Virtual Screening and Lead Optimization

Following the initial design phase, virtual screening and lead optimization are critical steps to identify and refine promising drug candidates. danaher.combiobide.com

Virtual Screening

Virtual screening is a computational technique used to search vast libraries of small molecules to identify structures that are most likely to bind to a specific drug target. nih.gov This process can be either structure-based, relying on the 3D structure of the target, or ligand-based, using the structure of known active compounds. When applied to the this compound scaffold, a ligand-based approach could involve generating a pharmacophore model. nih.gov This model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity.

Databases containing millions of compounds can then be screened against this pharmacophore model to find molecules that match the required features. mdpi.com Hits from this screening process are then typically subjected to further computational analysis, such as molecular docking, to predict their binding modes and affinities, effectively filtering a large chemical space down to a manageable number of promising candidates for laboratory synthesis and testing. nih.gov

Lead Optimization

For derivatives of this compound, optimization might involve:

Structural Modifications: Synthesizing a series of analogues where different functional groups are systematically introduced onto the cyclohexanone or pyridine rings. This helps in refining the structure-activity relationship (SAR).

Computational Analysis: Utilizing advanced computational tools such as three-dimensional quantitative structure-activity relationship (3D-QSAR) methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). danaher.com These methods provide insights into how changes in the 3D properties of a molecule (e.g., steric and electrostatic fields) influence its biological activity, guiding further chemical modifications. danaher.comnih.gov

In Vitro and In Vivo Testing: The optimization cycle relies heavily on feedback from biological assays. youtube.com Newly synthesized compounds are first tested in rapid in vitro assays that measure potency and key ADMET properties. The most promising compounds from these tests are then advanced to in vivo studies in animal models to evaluate efficacy and pharmacokinetics. youtube.com

This highly iterative process of design, synthesis, and testing continues until a candidate drug with an acceptable profile of efficacy, safety, and pharmacokinetics is identified for further preclinical development. biobide.comyoutube.com

Data Tables

Table 1: Hypothetical Docking Scores of this compound Derivatives Against a Target Kinase This table illustrates how rational modifications to a core scaffold could be evaluated computationally.

Compound IDR1-Substituent (Cyclohexanone Ring)R2-Substituent (Pyridine Ring)Docking Score (kcal/mol)Predicted Key Interactions
LEAD-001-H-H-6.5Hydrogen bond with Glu106
LEAD-002-4-OH (axial)-H-7.2Hydrogen bonds with Glu106, Thr199
LEAD-003-4-OH (equatorial)-H-6.8Hydrogen bond with Glu106
LEAD-004-H-6-Cl-7.5Hydrogen bond with Glu106; Halogen bond
LEAD-005-4-OH (axial)-6-Cl-8.3H-bonds with Glu106, Thr199; Halogen bond

Table 2: Example Lead Optimization Data for a Derivative Series This table shows a typical iterative process of refining a lead compound to improve multiple properties.

Compound IDModification from LeadPotency (IC₅₀, nM)Selectivity (vs. Off-Target)Metabolic Stability (t½, min)
LEAD-005-15010x15
OPT-001Replace -Cl with -CF₃12015x25
OPT-002Add methyl to cyclohexanone16512x40
OPT-003Replace -Cl with -OCH₃2505x35
OPT-004Replace -Cl with -CF₃; Add methyl to cyclohexanone9520x55

Advanced Applications and Materials Science Perspectives

Application as a Building Block in Complex Molecule Synthesis

The synthesis of complex molecules, particularly those with pharmaceutical or biological significance, often relies on the use of versatile and strategically functionalized building blocks. While the structure of 3-(Pyridin-3-yl)cyclohexanone suggests its potential in this regard, there is a notable absence of published research demonstrating its application in the following areas:

Natural Product Total Synthesis

The total synthesis of natural products is a significant field in organic chemistry that showcases the power of synthetic methodologies. There are no available records of this compound being employed as a key intermediate or starting material in the total synthesis of any known natural product.

Design of Heterocyclic Scaffolds

The pyridine (B92270) and cyclohexanone (B45756) moieties within this compound could theoretically be elaborated into more complex heterocyclic systems. However, specific studies detailing its use in the systematic design and synthesis of novel heterocyclic scaffolds are not found in the current body of scientific literature.

Precursor for Macrocyclic Systems

Macrocycles are of great interest in medicinal chemistry and materials science. The bifunctional nature of this compound could potentially allow it to serve as a precursor in the synthesis of macrocyclic structures through reactions such as ring-closing metathesis or intramolecular cyclizations. Despite this theoretical potential, no research has been identified that utilizes this compound for the construction of macrocyclic systems.

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the study of non-covalent interactions and the self-assembly of molecules into larger, ordered structures. The pyridine nitrogen of this compound could participate in hydrogen bonding or metal coordination, making it a potential component in supramolecular architectures. Nevertheless, there is no specific research available on its role in the following sub-disciplines:

Host-Guest Interactions

The formation of host-guest complexes is a fundamental concept in supramolecular chemistry. There is no evidence in the literature to suggest that this compound has been studied as either a host or a guest molecule in any host-guest system.

Crystal Engineering and Co-crystals

Crystal engineering involves the design and synthesis of crystalline solids with desired properties. The formation of co-crystals, which are multi-component crystals held together by non-covalent interactions, is a key strategy in this field. A search for crystal engineering studies or the formation of co-crystals involving this compound did not yield any specific results.

Self-Assembled Monolayers (SAMs)

There is currently no available research specifically investigating the use of this compound in the formation of self-assembled monolayers (SAMs). The structure of the molecule, featuring a polar pyridine headgroup, suggests a theoretical potential for orientation on certain surfaces. However, without experimental data, any discussion on its ability to form ordered, stable monolayers remains speculative. Research in this area would need to explore its adsorption behavior on various substrates and the resulting surface properties.

Catalysis and Ligand Design

The application of this compound in catalysis and as a ligand is another area with a notable lack of specific research. While pyridine-containing compounds are widely used as ligands in catalysis, the specific steric and electronic properties imparted by the 3-cyclohexanone substituent in this molecule have not been characterized in a catalytic context.

Ligands for Asymmetric Catalysis

No studies have been found that utilize this compound as a ligand for asymmetric catalysis. The molecule is achiral, and therefore, in its unmodified state, it cannot induce enantioselectivity. To be employed in asymmetric catalysis, it would need to be derivatized to introduce chirality, for instance, by stereoselective modification of the cyclohexanone ring. The potential of such chiral derivatives as ligands is yet to be explored.

Organocatalytic Applications

The field of organocatalysis often utilizes molecules with amine and ketone functionalities. Pyridine derivatives, in particular, can act as basic catalysts. dntb.gov.ua However, no research has been published on the specific use of this compound as an organocatalyst. Its basicity, conferred by the pyridine nitrogen, and the presence of the ketone group could theoretically allow it to participate in certain reactions, but this has not been experimentally verified.

Catalyst Precursor Development

There is no information available on the use of this compound as a precursor for the development of catalysts. Its structure could potentially be modified to create more complex catalytic systems, but no such synthetic pathways or applications have been reported in the scientific literature.

Materials Science Applications

In the broader field of materials science, the potential of this compound is also undocumented.

Polymer Chemistry and Monomer Synthesis

No research has been identified that describes the use of this compound in polymer chemistry, either as a monomer or as an additive. The ketone and pyridine functionalities could, in principle, be utilized for polymerization reactions or for modifying the properties of existing polymers. For example, the ketone could undergo condensation reactions, and the pyridine ring could be involved in the formation of coordination polymers. However, these potential applications are purely hypothetical at this stage, lacking any experimental support.

Organic Electronics and Optoelectronic Materials

The exploration of novel organic molecules is a cornerstone of progress in organic electronics and optoelectronics. Compounds featuring both electron-donating and electron-accepting moieties, as well as specific conformational structures, are of particular interest for applications in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).

Detailed research into the synthesis of derivatives of this compound could unlock its potential. For instance, functionalization of the pyridine ring or the cyclohexanone moiety could be explored to modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is a key strategy for optimizing charge injection and transport in organic electronic devices. Furthermore, the introduction of extended conjugated systems could enhance the compound's ability to absorb and emit light, a prerequisite for optoelectronic applications.

To date, specific studies detailing the performance of this compound or its direct derivatives in such applications are not available in published literature. Future research would need to focus on synthesizing a library of related compounds and systematically characterizing their electrochemical and photophysical properties to assess their viability as materials for organic electronics.

Sensors and Nanomaterials

The development of chemical sensors and advanced nanomaterials often relies on molecules that can selectively interact with specific analytes or self-assemble into well-defined nanostructures. The pyridine nitrogen in this compound provides a potential coordination site for metal ions, which could be leveraged for the development of chemosensors. The interaction with a target metal ion could induce a change in the compound's optical or electrochemical properties, providing a detectable signal.

For a sensor application to be realized, several key parameters would need to be investigated:

Selectivity: The ability of the compound to bind to a specific analyte in the presence of other competing species.

Sensitivity: The concentration range over which the sensor can reliably detect the analyte.

Response Mechanism: The specific photophysical or electrochemical changes that occur upon analyte binding.

In the context of nanomaterials, the rigid structure of the cyclohexanone ring combined with the polar pyridine group could facilitate the formation of ordered assemblies through non-covalent interactions such as hydrogen bonding or π-π stacking. The ability to form predictable and stable nanostructures is a critical attribute for applications in areas like molecular electronics and catalysis.

Currently, there is a lack of specific research demonstrating the application of this compound as a primary component in sensors or nanomaterials. Experimental studies would be required to explore its binding affinities for various analytes and its self-assembly behavior under different conditions.

Conclusion and Future Outlook

Summary of Key Research Advancements

Research surrounding the 3-(pyridin-3-yl)cyclohexanone scaffold and its derivatives has primarily centered on synthetic methodology and exploration of their biological activities. A key advancement lies in the successful synthesis of various complex derivatives, which has been achieved through methods like the double Michael addition reaction. mdpi.com This approach has enabled the creation of a library of substituted pyridine-dicarboxamide-cyclohexanone compounds, demonstrating the versatility of the core structure for chemical modification. mdpi.com

The primary application explored for these derivatives has been in medicinal chemistry. researchgate.netnih.govbohrium.com Investigations have revealed that certain derivatives of the pyridinyl-cyclohexanone framework exhibit promising biological activities. For example, specific compounds have been evaluated for their potential as anticancer agents against various cancer cell lines and as α-glucosidase inhibitors. mdpi.com These studies have established the pyridinyl-cyclohexanone moiety as a valuable pharmacophore, capable of interacting with biological targets. The core structure, combining the aromatic, weakly basic pyridine (B92270) ring with the flexible, non-planar cyclohexanone (B45756) ring, provides a unique three-dimensional framework for designing molecules with specific biological functions. mdpi.comijnrd.org

Unexplored Research Frontiers for this compound

Despite the progress made with its derivatives, significant research frontiers for the parent compound, this compound, remain largely unexplored.

Catalysis: The presence of a nitrogen atom in the pyridine ring and a carbonyl group in the cyclohexanone ring suggests potential as a ligand for metal catalysts or as an organocatalyst itself. researchgate.net Future research could investigate its application in asymmetric synthesis or other catalytic transformations, an area that is currently unexamined for this specific molecule.

Materials Science: The structural characteristics of this compound could be leveraged in the field of materials science. Its potential incorporation into polymers or metal-organic frameworks (MOFs) has not been investigated. researchgate.net Such materials could exhibit interesting photophysical, electronic, or gas-adsorption properties due to the combination of the pyridine and cyclohexanone moieties. For instance, pyridine-containing materials are sometimes used in the development of flexible organic light-emitting diodes (OLEDs). mdpi.com

Fundamental Reactivity Studies: A comprehensive study of the fundamental chemical reactivity of this compound is lacking. Detailed investigations into its reaction kinetics, thermodynamic properties, and the influence of the pyridine ring on the reactivity of the cyclohexanone carbonyl group would provide a solid foundation for its application in more complex synthetic endeavors.

Pharmacological Profiling of the Parent Compound: While derivatives have been studied, the intrinsic biological activity of this compound itself is not well-documented in publicly available research. A thorough screening of the parent compound against a wide range of biological targets could reveal unexpected pharmacological activities and provide a baseline for future drug design.

Challenges and Opportunities in Synthetic and Applied Chemistry

The primary challenge in the synthetic chemistry of this compound involves the development of highly efficient, stereoselective, and scalable synthetic routes. While methods exist for creating derivatives, optimizing these processes to produce the specific 3-pyridin-3-yl isomer with high purity and yield remains a significant hurdle. mdpi.comgoogle.com Controlling regioselectivity to favor the 3-substituted product over other isomers is a key challenge that needs to be addressed for its cost-effective production.

However, these challenges present numerous opportunities. The development of novel catalytic methods for the synthesis of pyridinyl-cyclohexanones could represent a significant step forward. mdpi.com For instance, new transition-metal-catalyzed cross-coupling reactions or organocatalytic approaches could provide more direct and efficient access to this scaffold.

In applied chemistry, the opportunity lies in expanding the scope of applications beyond medicinal chemistry. The promising, albeit preliminary, results from derivative studies suggest a broad potential. mdpi.com The key opportunity is to use the existing knowledge base as a springboard to design and synthesize novel functional molecules based on the this compound core for applications in catalysis and materials science. nih.gov

Interdisciplinary Impact and Collaborative Research Prospects

The future development of this compound chemistry is intrinsically interdisciplinary. The full potential of this compound can only be realized through collaborations that bridge the gap between different scientific fields.

Medicinal Chemistry and Pharmacology: Collaborative efforts between synthetic organic chemists and pharmacologists are crucial. Chemists can focus on creating diverse libraries of derivatives, while pharmacologists can perform high-throughput screening to identify lead compounds for various diseases, including cancer and metabolic disorders. acs.orgnih.gov

Materials Science and Engineering: Joint projects between chemists and materials scientists could lead to the creation of novel smart materials. The synthesis of polymers or MOFs incorporating the this compound unit could be targeted for applications in sensing, electronics, or gas storage. mdpi.com

Computational and Theoretical Chemistry: Collaboration with computational chemists can accelerate the design of new derivatives and materials. Molecular modeling and docking studies can predict the binding modes of derivatives with biological targets, guiding synthetic efforts toward more potent compounds. mdpi.com Similarly, theoretical calculations can predict the electronic and physical properties of new materials, helping to identify promising candidates for synthesis and testing.

By fostering these interdisciplinary collaborations, the research community can overcome the current challenges and unlock the full scientific and practical potential of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(Pyridin-3-yl)cyclohexanone, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves cyclohexanone functionalization with a pyridinyl group via nucleophilic substitution or cross-coupling reactions. For example, a Pd-catalyzed Suzuki-Miyaura coupling between 3-bromopyridine and a cyclohexanone derivative could be explored. Optimization includes:

  • Varying catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) .
  • Adjusting solvent polarity (e.g., DMF for polar intermediates, toluene for non-polar steps) .
  • Temperature control (60–120°C) to balance reaction rate and side-product formation .
    • Validation : Monitor reaction progress via TLC or GC-MS, and characterize the product using NMR (¹H/¹³C) and FTIR to confirm the pyridinyl-cyclohexanone linkage .

Q. How should researchers handle discrepancies in reported physical properties (e.g., melting point, solubility) of this compound?

  • Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. To resolve:

  • Purify the compound via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Perform differential scanning calorimetry (DSC) to identify polymorphs .
  • Compare solubility in standardized solvents (e.g., DMSO, chloroform) under controlled temperatures .
    • Documentation : Report detailed purification protocols and analytical conditions to ensure reproducibility .

Advanced Research Questions

Q. What strategies can be employed to study the reactivity of this compound in asymmetric catalysis or multicomponent reactions?

  • Methodological Answer :

  • Asymmetric Catalysis : Use chiral ligands (e.g., BINAP or Salen complexes) to induce enantioselectivity in ketone reductions or alkylation reactions. Monitor enantiomeric excess (ee) via chiral HPLC .
  • Multicomponent Reactions : Design reactions leveraging the pyridine’s Lewis basicity. For example, combine with aldehydes and amines in a Mannich-type reaction, optimizing stoichiometry and solvent (e.g., THF or acetonitrile) .
    • Data Analysis : Employ DFT calculations (Gaussian or ORCA) to model transition states and rationalize selectivity .

Q. How can computational chemistry be applied to predict the spectroscopic behavior or bioactivity of this compound derivatives?

  • Methodological Answer :

  • Spectroscopic Prediction : Use software like Gaussian to simulate NMR/IR spectra. Compare computed vs. experimental data to validate structural assignments .
  • Bioactivity Modeling : Perform molecular docking (AutoDock Vina) to assess interactions with biological targets (e.g., kinases or GPCRs). Prioritize derivatives with high binding affinity for synthesis .
    • Experimental Integration : Synthesize top-ranked derivatives and validate activity via in vitro assays (e.g., enzyme inhibition or cell viability tests) .

Data Contradiction and Validation

Q. How should researchers address conflicting data on the stability of this compound under oxidative or acidic conditions?

  • Methodological Answer :

  • Stability Testing : Expose the compound to controlled oxidative (H₂O₂, O₂) or acidic (HCl, H₂SO₄) environments. Monitor degradation via HPLC-MS and identify byproducts (e.g., pyridine N-oxide or cyclohexenone derivatives) .
  • Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O in H₂O) to trace oxygen incorporation during oxidation .
    • Reporting Standards : Document exact experimental conditions (pH, temperature, reagent purity) to reconcile contradictions .

Safety and Best Practices

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile intermediates .
  • Waste Management : Segregate halogenated byproducts (e.g., from bromination steps) and dispose via certified hazardous waste contractors .
  • Emergency Procedures : Maintain spill kits with adsorbents (vermiculite) and neutralize acidic residues with sodium bicarbonate .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.